2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid
Overview
Description
2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines : Zhu, Lan, and Kwon (2003) describe a process for synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, which have potential applications in organic chemistry and pharmaceutical development (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyrazine Carboxylic Acid Methyl Esters : Illgen et al. (2004) reported on a one-pot condensation method to produce 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters, highlighting its scope and limitations. This synthesis could be significant for developing pharmaceuticals and other chemical compounds (Illgen et al., 2004).
Reactions of Biginelli-Compounds : Kappe and Roschger (1989) explored various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, which are related to the chemical compound . Their work provides insights into the chemical reactivity of similar compounds (Kappe & Roschger, 1989).
Synthesis and Cardiotonic Activity : Mosti et al. (1992) discussed the synthesis of similar compounds, particularly focusing on their potential cardiotonic activity. This research is valuable for the development of new cardiotonic drugs (Mosti et al., 1992).
Antimicrobial Evaluation : Shastri and Post (2019) synthesized and evaluated the antimicrobial activity of compounds related to 2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid. This research is crucial for discovering new antimicrobial agents (Shastri & Post, 2019).
Properties
IUPAC Name |
6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3H2,1H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYKLJZHACEOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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